3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Lipophilicity Permeability Drug Design

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 294194-46-0) is a heterocyclic building block featuring a fused pyrazole-pyrimidine core with a carboxylic acid at C-2, a bromine at C-3, and methyl groups at C-5 and C-7. With a molecular weight of 270.08 g/mol and a computed XLogP3 of 1.7, this compound serves as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.086
CAS No. 294194-46-0
Cat. No. B2629595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS294194-46-0
Molecular FormulaC9H8BrN3O2
Molecular Weight270.086
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=NN12)C(=O)O)Br)C
InChIInChI=1S/C9H8BrN3O2/c1-4-3-5(2)13-8(11-4)6(10)7(12-13)9(14)15/h3H,1-2H3,(H,14,15)
InChIKeyHIELEKYFBAMFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 294194-46-0): Core Properties and Procurement Considerations


3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 294194-46-0) is a heterocyclic building block featuring a fused pyrazole-pyrimidine core with a carboxylic acid at C-2, a bromine at C-3, and methyl groups at C-5 and C-7 [1]. With a molecular weight of 270.08 g/mol and a computed XLogP3 of 1.7, this compound serves as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules . Its unique combination of orthogonal reactive handles (carboxylic acid for amide coupling and bromine for cross-coupling) distinguishes it from close structural analogs and makes it a strategic choice for library diversification and lead optimization campaigns .

Why Close Analogs Cannot Simply Replace 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid in Synthesis and Screening Workflows


Close structural analogs such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 300691-07-0) lack the C-3 bromine atom, precluding Pd-catalyzed cross-coupling reactions essential for late-stage diversification [1]. Conversely, 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS 41945-37-3) lacks the C-2 carboxylic acid handle, eliminating the ability to directly form amide or ester linkages without additional protection/deprotection steps [2]. The target compound uniquely integrates both functional groups, enabling sequential, orthogonal derivatization that reduces step count and improves overall synthetic efficiency in hit-to-lead programs [3]. Substituting with a single-handle analog forces a departure from convergent synthetic routes and can introduce unwanted variability in biological readouts due to altered physicochemical properties [4].

Head-to-Head Quantitative Differentiation of 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Against Its Closest Analogs


Lipophilicity Advantage: XLogP3 of 1.7 vs. 1.0 for the Non-Brominated Analog

The presence of the C-3 bromine atom increases the computed lipophilicity (XLogP3) of the target compound to 1.7, compared to 1.0 for 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which lacks the bromine substituent [1]. This +0.7 log unit difference, derived from PubChem computed properties using the same algorithm (XLogP3 3.0), reflects a measurable increase in hydrophobic character that can influence membrane permeability and non-specific protein binding in cellular assays [2].

Lipophilicity Permeability Drug Design

Orthogonal Synthetic Handles: Dual Functionalization Capability vs. Single-Handle Analogs

The target compound uniquely presents two orthogonal reactive sites: a carboxylic acid at C-2 suitable for amide or ester formation, and an aryl bromide at C-3 competent for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) [1]. The non-brominated analog (CAS 300691-07-0) cannot participate in C-3 cross-coupling, while 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine (CAS 41945-37-3) lacks the C-2 acid handle, requiring additional synthetic steps for functionalization. Aryl bromides typically exhibit Suzuki-Miyaura coupling rates 10-100 times faster than aryl chlorides under identical conditions, establishing the bromo compound as the preferred intermediate when orthogonal reactivity is required [2].

Cross-Coupling Amide Bond Formation Library Synthesis

Molecular Weight and Structural Mass Differentiation from the Non-Brominated Congener

The target compound has a molecular weight of 270.08 g/mol, which is 41.3% higher than the 191.19 g/mol of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid [1]. This substantial mass difference, attributable to the bromine atom (79.9 Da), facilitates unambiguous identification by LC-MS and provides a distinct isotopic signature (1:1 M:M+2 pattern) that serves as a built-in analytical marker for reaction monitoring and quality control, which is absent in the non-halogenated analog [2].

Molecular Weight Mass Spectrometry QC Analysis

Commercially Specified Purity: 95% Baseline Across Major Vendors

The target compound is consistently offered at a minimum purity specification of 95% by multiple independent vendors, including AKSci (9320AD) and Enamine (EN300-92456), as verified by their technical datasheets . This establishes a reliable procurement baseline that supports reproducible synthetic outcomes. In contrast, custom-synthesis analogs or less common congeners may lack standardized purity specifications, introducing batch-to-batch variability that can confound biological assay interpretation.

Purity Specification Procurement Quality Reproducibility

Optimal Application Scenarios for 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid Based on Verified Differentiation Evidence


Parallel Library Synthesis via Sequential Amide Coupling and Suzuki Cross-Coupling

Researcher teams pursuing rapid SAR exploration of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors can leverage the orthogonal C-2 COOH and C-3 Br handles to execute a two-step diversification: first, an amide coupling with diverse amines, followed by a Suzuki-Miyaura reaction with aryl/heteroaryl boronic acids. This convergent approach reduces the number of synthetic steps per analog compared to using single-handle intermediates, enabling faster library generation for hit-to-lead programs [1]. The target compound's consistent 95% purity further ensures reproducible yields across parallel synthesis batches .

Late-Stage Functionalization for Lead Optimization

In lead optimization campaigns where precise modulation of physicochemical properties is critical, the C-3 bromine atom provides a handle for late-stage introduction of lipophilic or polar substituents via cross-coupling, while the C-2 acid can be converted to amides, esters, or hydroxamic acids. The established XLogP3 difference (+0.7 log units vs. the non-brominated core) serves as a quantitative baseline for tuning the lipophilicity of final analogs to achieve desired permeability and solubility profiles [1].

Synthesis of Protected Intermediates for Multi-Step Medicinal Chemistry Routes

Process chemists developing scalable synthetic routes to advanced clinical candidates can utilize the target compound as a key intermediate where both the acid and bromide functionalities are required for subsequent transformations. The distinctive bromine isotopic pattern enables real-time reaction monitoring by LC-MS, streamlining in-process control and reducing analytical overhead during scale-up from milligram to multi-gram quantities [1].

Quote Request

Request a Quote for 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.